molecular formula C12H19NO2 B1679886 Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 16200-50-3

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1679886
CAS RN: 16200-50-3
M. Wt: 209.28 g/mol
InChI Key: YXAABSBFWADBRO-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

Acetic anhydride (20 ml) was stirred into 5 ml of concentrated hydrochloric acid with cooling. 2-Methyl-4-ethyl-5-carbethoxypyrrole (0.004 mol), paraldehyde (0.008 mol), and zinc amalgam (20 mesh, 10 g) were added at 25° C. and the mixture was stirred 1/2 h. The solution was decanted into 200 ml of water, this was made alkaline with ammonia and the crude product was filtered off. It was purified by sublimation, m.p. 76°-77° C. (lit. 75° C.). Yield 20%.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.008 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1.[CH3:15][CH:16]1OC(C)OC(C)O1>C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:6]([CH2:8][CH3:9])[C:7]=1[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0.004 mol
Type
reactant
Smiles
CC=1NC(=C(C1)CC)C(=O)OCC
Name
Quantity
0.008 mol
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
zinc amalgam
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred 1/2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The solution was decanted into 200 ml of water
FILTRATION
Type
FILTRATION
Details
the crude product was filtered off
CUSTOM
Type
CUSTOM
Details
It was purified by sublimation, m.p. 76°-77° C. (lit. 75° C.)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC=1NC(=C(C1CC)CC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.